- Carbon Nitride-Supported Silver Nanoparticles: Microwave- Assisted Synthesis of Propargylamine and Oxidative C-C Coupling Reaction, ChemistrySelect, 2018, 3(2), 471-480

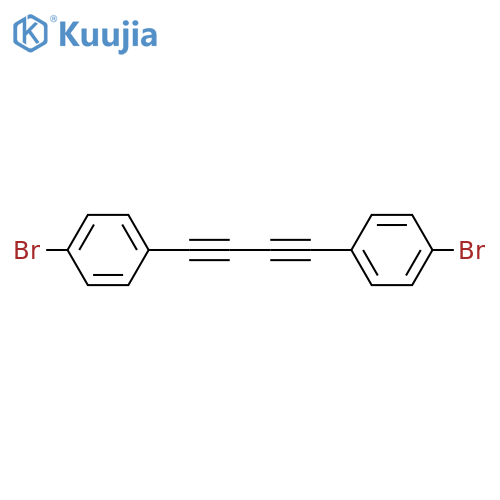

Cas no 959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne)

959-88-6 structure

Produktname:1,4-Bis(4-bromophenyl)-1,3-butadiyne

1,4-Bis(4-bromophenyl)-1,3-butadiyne Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1,4-Bis(4-bromophenyl)-1,3-butadiyne

- 1,4-BIS(4-BROMOPHENYL)BUTA-1,3-DIYNE

- 1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene

- 1,1'-buta-1,3-diyne-1,4-diylbis(4-bromobenzene)

- 1,3-Butadiyne,1,4-di(4-bromophenyl)

- 1,4-bis(4-bromodiphenyl)buta-1,3-diyne

- 1,4-bis<4-bromophenyl>-1,3-butadiyne

- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene

- B4013

- bis-(4-bromo-phenyl)-butadiyne

- bis(p-bromophenyl)butadiine

- 1,3-Butadiyne, 1,4-di(4-bromophenyl)-

- 4,4'-dibromodiphenylbutadiyne

- IIERBCCHBFZMQZ-UHFFFAOYSA-N

- 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)

- 1-Bromo-4-[4-(4-bromophenyl)-1,3-butadiynyl]benzene #

- 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-bromobenzene] (ACI)

- Butadiyne, bis(p-bromophenyl)- (7CI, 8CI)

- SCHEMBL5012561

- 959-88-6

- AKOS025153315

- YSZC589

- Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo-

- D89043

- CS-0132632

- DTXSID50348207

- 1-BROMO-4-[4-(4-BROMOPHENYL)BUTA-1,3-DIYN-1-YL]BENZENE

-

- MDL: MFCD00825678

- Inchi: 1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H

- InChI-Schlüssel: IIERBCCHBFZMQZ-UHFFFAOYSA-N

- Lächelt: BrC1C=CC(C#CC#CC2C=CC(Br)=CC=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 357.89900

- Monoisotopenmasse: 357.89928g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 3

- Komplexität: 344

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.7

- Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

- PSA: 0.00000

- LogP: 4.61480

1,4-Bis(4-bromophenyl)-1,3-butadiyne Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,4-Bis(4-bromophenyl)-1,3-butadiyne Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM312538-50mg |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95% | 50mg |

$81 | 2022-06-09 | |

| A2B Chem LLC | AI68586-250mg |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 250mg |

$33.00 | 2024-07-18 | |

| A2B Chem LLC | AI68586-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 5g |

$297.00 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153026-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 98% | 5g |

¥2131.90 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-1g |

Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 1g |

¥662.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR851-100mg |

Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 100mg |

¥540.0 | 2024-04-16 | |

| Ambeed | A543965-5g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 5g |

$406.0 | 2024-04-16 | |

| Ambeed | A543965-25g |

1,4-Bis(4-bromophenyl)-1,3-butadiyne |

959-88-6 | 95+% | 25g |

$1421.0 | 2024-04-16 | |

| eNovation Chemicals LLC | Y1248892-100mg |

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 100mg |

$70 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1248892-1g |

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-bromo- |

959-88-6 | 95% | 1g |

$145 | 2025-02-25 |

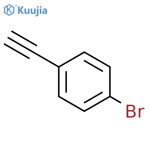

1,4-Bis(4-bromophenyl)-1,3-butadiyne Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: Carbon nitride (C3N4) (supported Silver nanoparticles) Solvents: Ethanol , Water ; 20 min, 80 °C

Referenz

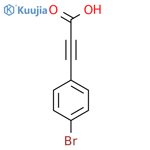

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Iodine Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 50 °C

Referenz

- Synthesis of 1,4-diarylsubstituted 1,3-diynes through ligand-free copper-catalyzed oxidative decarboxylative homocoupling of aryl propiolic acids, Tetrahedron, 2014, 70(14), 2416-2421

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Copper (amberlite resin supported) Solvents: Dimethyl sulfoxide ; 8 h, 50 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

Referenz

- Nitro resin supported copper nanoparticles: An effective heterogeneous catalyst for C-N cross coupling and oxidative C-C homocoupling, Journal of Molecular Catalysis A: Chemical, 2016, 423, 77-84

Herstellungsverfahren 4

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: 1,3-Propanediamine Catalysts: Thioglycolic acid (reaction products with cellulose) , Copper oxide (CuOx) , Cellulose (reaction products with tris(2-aminoethyl)amine or ethylenediamine) Solvents: Ethanol , Water ; 3.5 h, 25 °C

Referenz

- Thiol-functionalized polymers bearing catalytic nanoparticles, method of preparing the same and use therof, India, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper , Silica , N2,N2,N4,N4-Tetrakis[3-[[4,6-bis[bis(3-aminopropyl)amino]-1,3,5-triazin-2-yl]ami… (nanosilica-supported, complex with copper(II)) Solvents: Acetonitrile ; 2 h, rt

Referenz

- Copper immobilized on nano-silica triazine dendrimer (Cu(ii)-TD@nSiO2) catalyzed synthesis of symmetrical and unsymmetrical 1,3-diynes under aerobic conditions at ambient temperature, RSC Advances, 2014, 4(27), 14291-14296

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Copper alloy, base, Cu 90-93,Sn 7.0-9.0,P 0.03-0.35,Zn 0-0.20,Fe 0-0.10,Pb 0-0.0… , Copper alloy, base, Cu 76.0-84,Al 8.5-11.0,Ni 4.0-6.5,Fe 3.5-5.5,Mn 0-3.0,Zn 0-0… , Copper alloy, base, Cu 64-65,Zn 35-36,Ni 0-0.2 (DIN 2.0335) ; 90 min

Referenz

- Mechanochemical synthesis method using a catalytically active molded body, European Patent Organization, , ,

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Perchloric acid, rubidium salt (1:1) Catalysts: Quinone , Palladium diacetate , Cuprous iodide Solvents: Acetonitrile , Water ; 160 min, 30 °C

Referenz

- Site-selective sequential coupling reactions controlled by "Electrochemical Reaction Site Switching": a straightforward approach to 1,4-bis(diaryl)buta-1,3-diynes, Organic & Biomolecular Chemistry, 2012, 10(48), 9562-9569

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 100 °C

Referenz

- Scope and reaction mechanism of an aerobic oxidative alkyne homocoupling catalyzed by a di-copper-substituted silicotungstate, Catalysis Today, 2010, 157(1-4), 359-363

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [bis[μ-(azido-κN1:κN1)]dicuprate][μ12-… Solvents: Benzonitrile ; 4.5 h, 1 atm, 373 K

Referenz

- Synthesis and structural characterization of a monomeric di-copper-substituted silicotungstate [γ-H2SiW10O36Cu2(μ-1,1-N3)2]4- and the catalysis of oxidative homocoupling of alkynes, Journal of Catalysis, 2008, 258(1), 121-130

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cuprous iodide , Nickel chloride hexahydrate Solvents: Tetrahydrofuran ; rt

Referenz

- Nickel-catalyzed oxidative coupling reactions of two different terminal alkynes using O2 as the oxidant at room temperature: facile syntheses of unsymmetric 1,3-diynes, Organic Letters, 2009, 11(3), 709-712

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Copper oxide (Cu2O) , Copper Solvents: Ethanol ; 8 h, 80 °C

Referenz

- Stabilized Cu/Cu2O nanoparticles on rGO as an efficient heterogeneous catalyst for Glaser homo-coupling, Catalysis Communications, 2019, 125, 98-102

Herstellungsverfahren 14

Herstellungsverfahren 15

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Pyrrolidinium, 1-(2-ethoxy-2-oxoethyl)-1-methyl-, 1,1,2,2,3,3,4,4,4-nonafluoro-1… ; 2 h, rt

Referenz

- Ester functionalized hydrophobic task specific ionic liquid for Glaser coupling, Indian Journal of Chemistry, 2017, (9), 963-968

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Cuprous chloride Solvents: Carbon dioxide ; 8 h, 9 MPa, 60 °C

Referenz

- Copper(I)-catalyzed homocoupling reaction of terminal alkynes in supercritical CO2, Journal of Supercritical Fluids, 2014, 92, 70-74

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Cuprous chloride , Oxygen ; 50 °C

Referenz

- Red fluorescent luminogen from pyrrole derivatives with aggregation-enhanced emission for cell membrane imaging, Chemical Communications (Cambridge, 2015, 51(40), 8555-8558

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Copper, bis[μ-(1,10-phenanthrolin-2(1H)-onato-κN1,κN10:κO2)]di-, (Cu-Cu) Solvents: Water ; 10 h, rt

Referenz

- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions, RSC Advances, 2016, 6(34), 28653-28657

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Oxygen Catalysts: Cupric chloride Solvents: Dichloromethane ; rt

Referenz

- Chemoselective Cobalt(I)-Catalyzed Cyclotrimerization of (Un)Symmetrical 1,3-Butadiynes for the Synthesis of 1,2,4-Regioisomers, Organic Letters, 2019, 21(11), 4106-4110

1,4-Bis(4-bromophenyl)-1,3-butadiyne Raw materials

1,4-Bis(4-bromophenyl)-1,3-butadiyne Preparation Products

1,4-Bis(4-bromophenyl)-1,3-butadiyne Verwandte Literatur

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

959-88-6 (1,4-Bis(4-bromophenyl)-1,3-butadiyne) Verwandte Produkte

- 1805750-30-4(6-Amino-5-methylthio-1H-benzimidazole)

- 21197-70-6(3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate)

- 2172040-66-1(2-({1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid)

- 894029-16-4(N-1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide)

- 2228513-48-0(2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropane-1-carboxylic acid)

- 57188-46-2(Bis(p-nitrobenzyl) Phosphorochloridate (Technical grade))

- 124490-59-1(2-(2-formylphenoxy)-N,N-dimethylacetamide)

- 2172116-05-9(2-(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-fluorophenylformamido}ethyl)sulfanylacetic acid)

- 1415792-84-5(Sovleplenib)

- 124043-86-3(2-(2-Amino-4-chlorophenyl)ethanol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959-88-6)1,4-Bis(4-bromophenyl)-1,3-butadiyne

Reinheit:99%/99%

Menge:5g/25g

Preis ($):365.0/1279.0